![molecular formula C46H84Cl2N5NaO9P+ B13141300 sodium;[(2R)-3-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13141300.png)
sodium;[(2R)-3-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;[(2R)-3-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazine ring, hexanoylamino groups, and hexadecanoate moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(2R)-3-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate involves multiple steps, including the formation of the triazine ring, the attachment of hexanoylamino groups, and the esterification with hexadecanoic acid. The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;[(2R)-3-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazine ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Sodium;[(2R)-3-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of sodium;[(2R)-3-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate involves its interaction with specific molecular targets and pathways. The triazine ring and hexanoylamino groups may play a crucial role in binding to enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium;[(2R)-3-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] octadecanoate
- Sodium;[(2R)-3-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] hexadecanoate
Uniqueness
The uniqueness of sodium;[(2R)-3-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C46H84Cl2N5NaO9P+ |
|---|---|
Molekulargewicht |
976.1 g/mol |
IUPAC-Name |
sodium;[(2R)-3-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C46H84Cl2N5O9P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-33-42(55)59-38-40(62-43(56)34-30-26-24-22-20-18-16-14-12-10-8-6-4-2)39-61-63(57,58)60-37-36-49-41(54)32-28-27-31-35-50-46-52-44(47)51-45(48)53-46;/h40H,3-39H2,1-2H3,(H,49,54)(H,57,58)(H,50,51,52,53);/q;+1/t40-;/m1./s1 |
InChI-Schlüssel |
JEHYGDHPXHADOV-YPMTVOEDSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCCCNC1=NC(=NC(=N1)Cl)Cl)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCCNC1=NC(=NC(=N1)Cl)Cl)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


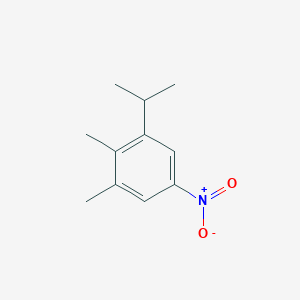


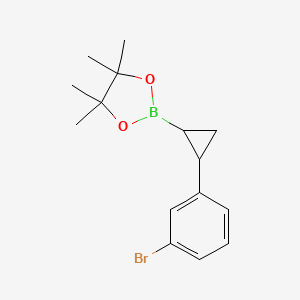
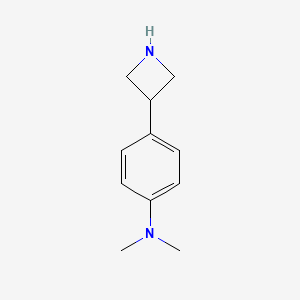

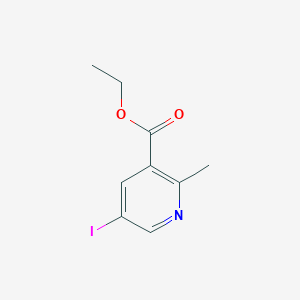
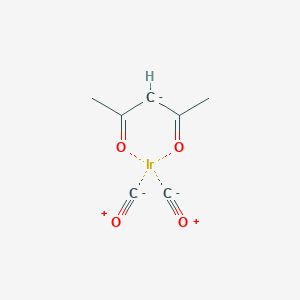

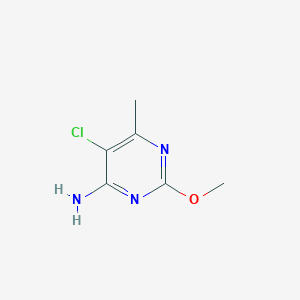
![6,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13141291.png)



